

A Researcher's Guide to TPP1 Antibodies for Western Blot and Immunohistochemistry

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For researchers, scientists, and drug development professionals, the selection of a reliable antibody is paramount for generating accurate and reproducible results. This guide provides a comparative overview of commercially available antibodies against Tripeptidyl Peptidase 1 (TPP1), with a focus on their validation for Western Blot (WB) and Immunohistochemistry (IHC) applications.

Tripeptidyl Peptidase 1 (TPP1), also known as CLN2, is a lysosomal serine protease essential for the degradation of peptides.[1] Mutations in the TPP1 gene lead to neuronal ceroid lipofuscinosis type 2 (CLN2), a fatal neurodegenerative disorder.[2] TPP1 is also a component of the shelterin complex, which protects telomeres.[3] Given its critical roles, robust detection of TPP1 is vital for research in neurobiology, cancer, and aging.

This guide summarizes the available data on various TPP1 antibodies, presents detailed experimental protocols, and visualizes key pathways and workflows to aid in antibody selection and experimental design.

Comparative Analysis of TPP1 Antibodies

The following tables provide a summary of commercially available TPP1 antibodies that have been validated for Western Blot and/or Immunohistochemistry. The data has been compiled from manufacturer datasheets and available publications. It is important to note that a direct, side-by-side comparison under uniform experimental conditions is not publicly available. Therefore, researchers should consider the provided data as a guide and perform their own validation experiments.



TPP1 Antibodies for Western Blot (WB)



Vendor	Catalog Number	Туре	Host	lmmuno gen	Tested Species	Dilution	Notes
Abcam	ab19523 4	Monoclo nal (EPR165 37)	Rabbit	Proprieta ry	Human	1:1000 - 1:10000	Recogniz es pro- form (61kDa), mature form (48kDa), and a shorter isoform (34kDa).
Abcam	ab54685	Monoclo nal (3B1)	Mouse	Recombi nant Fragment (aa 150- 350 of Human TPP1)	Human	1 μ g/lane	Cited in 15 publicatio ns.
Cell Signaling Technolo gy	14667	Monoclo nal (D4E2R)	Rabbit	Synthetic peptide (around Glu169 of Human TPP1)	Human, Monkey	1:1000	Recogniz es endogen ous levels of total TPP1.[3]
Aviva Systems Biology	OAGA01 011	Polyclon al	Rabbit	Recombi nant protein (center region of Human TPP1)	Human, Mouse	1:500 - 1:3000	Shows a band at ~61 kDa in various human cell lysates.



Novus Biological s	NBP1- 31758	Polyclon al	Rabbit	Recombi nant protein (center region of Human TPP1)	Human, Mouse	1:500 - 1:3000	Predicted to react with Bovine and Canine TPP1.
Thermo Fisher Scientific	A303- 069A	Polyclon al	Rabbit	Peptide (aa 150- 200 of Human TPP1)	Human	0.4 μg/mL	Validated for WB and IP.[5]
RayBiote ch	102- 13248	Polyclon al	Rabbit	Synthetic peptide (aa 6-34 of Human TPP1, N- term)	Human	1:1000	Detects TPP1 in CEM cell line lysates. [6]
United States Biological	252929	Polyclon al	Mouse	Full- length human TPP1 protein	Human	Not specified	Shows a band in transfect ed 293T cell lysate.[7]

TPP1 Antibodies for Immunohistochemistry (IHC)



Vendor	Catalo g Numbe r	Туре	Host	lmmun ogen	Tested Specie s	Dilutio n	Antige n Retriev al	Notes
Abcam	ab1952 34	Monocl onal (EPR16 537)	Rabbit	Propriet ary	Human	1:150	Heat mediate d, Tris/ED TA buffer pH 9.0	Shows cytopla smic staining in human placent a.
Abcam	ab5468 5	Monocl onal (3B1)	Mouse	Recom binant Fragme nt (aa 150- 350 of Human TPP1)	Human	3 μg/ml	Not specifie d	Stains human salivary gland.
Aviva System s Biology	OAGA0 1011	Polyclo nal	Rabbit	Recom binant protein (center region of Human TPP1)	Human, Mouse	1:100 - 1:1000	Heat mediate d, 10mM Citrate buffer (pH 6.0) or Tris- EDTA buffer (pH 8.0)	Stains paraffin- embedd ed SW480 xenogra ft.[4]
Novus Biologic als	NBP1- 31758	Polyclo nal	Rabbit	Recom binant protein (center	Mouse	1:500	EDTA based, pH 8.0	Stains mouse liver.



				region of Human TPP1)				
Sigma- Aldrich	HPA019 973	Polyclo nal	Rabbit	Propriet ary	Human	1:200 - 1:500	Not specifie d	Part of the Prestig e Antibodi es® collectio n, validate d by the Human Protein Atlas.
MyBioS ource	MBS60 4509	Monocl onal (9G454)	Mouse	Recom binant protein (aa 195- 305 of Human TPP1)	Human	Not specifie d	Not specifie d	Stains formalin -fixed, paraffin- embedd ed human salivary gland. [8]

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible WB and IHC experiments. Below are representative protocols. Researchers should always refer to the manufacturer's specific recommendations for each antibody and optimize the conditions for their particular experimental setup.



Western Blot Protocol

This protocol provides a general framework for performing Western Blotting.

- Sample Preparation:
 - Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
 - Determine protein concentration using a standard assay (e.g., BCA assay).
 - Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- SDS-PAGE:
 - Load 20-30 μg of protein per lane onto a polyacrylamide gel.
 - Run the gel at a constant voltage until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
 - Confirm transfer efficiency by staining the membrane with Ponceau S.
- Blocking:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C.[9]
- Primary Antibody Incubation:
 - Incubate the membrane with the primary TPP1 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[10]
- · Washing:
 - Wash the membrane three times for 5-10 minutes each with TBST.



- Secondary Antibody Incubation:
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]
- Washing:
 - Wash the membrane three times for 5-10 minutes each with TBST.
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
 - Capture the signal using a CCD camera-based imager or X-ray film.[11]

Immunohistochemistry (IHC-P) Protocol for Paraffin-Embedded Tissues

This protocol outlines the key steps for IHC staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2-3 changes, 5-10 minutes each).[12]
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 5 minutes each.
 - Rinse with deionized water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0 or Tris-EDTA, pH 9.0) and heating in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.[13]
 - Allow slides to cool to room temperature.



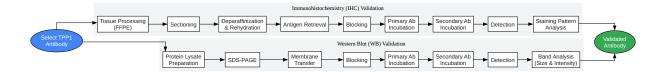
- Blocking Endogenous Peroxidase:
 - Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[14]
 - Rinse with wash buffer (e.g., PBS).
- Blocking Non-Specific Binding:
 - Incubate sections with a blocking solution (e.g., 10% normal serum from the species of the secondary antibody) for 1 hour at room temperature.[12]
- · Primary Antibody Incubation:
 - Incubate sections with the primary TPP1 antibody at the optimal dilution in antibody diluent overnight at 4°C in a humidified chamber.[15]
- Washing:
 - Wash slides three times for 5 minutes each with wash buffer.
- Secondary Antibody Incubation:
 - Incubate sections with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[13]
- Washing:
 - Wash slides three times for 5 minutes each with wash buffer.
- Detection:
 - For chromogenic detection, use a detection system such as an avidin-biotin complex (ABC) kit followed by a DAB substrate.[15]
 - Monitor color development under a microscope.
- · Counterstaining, Dehydration, and Mounting:



- Counterstain with hematoxylin.
- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.

Visualizing TPP1 Biology and Experimental Workflows

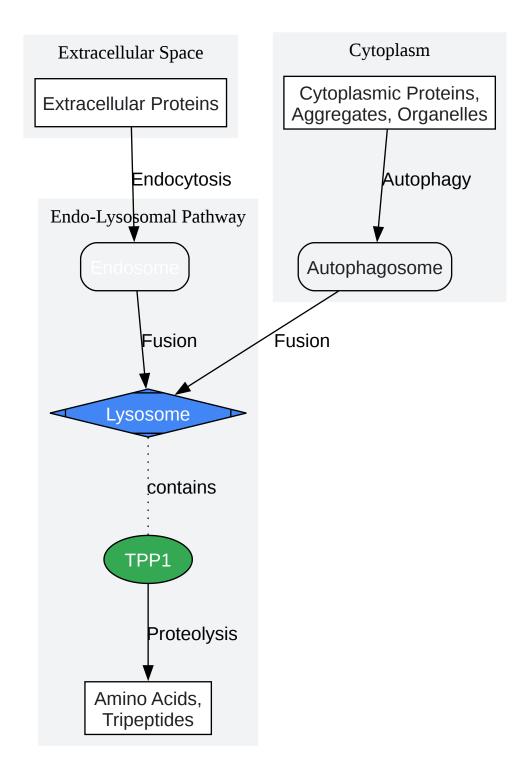
The following diagrams, generated using Graphviz, illustrate key concepts related to TPP1 and the experimental workflows for antibody validation.



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Fig. 1: Antibody validation workflow for WB and IHC.

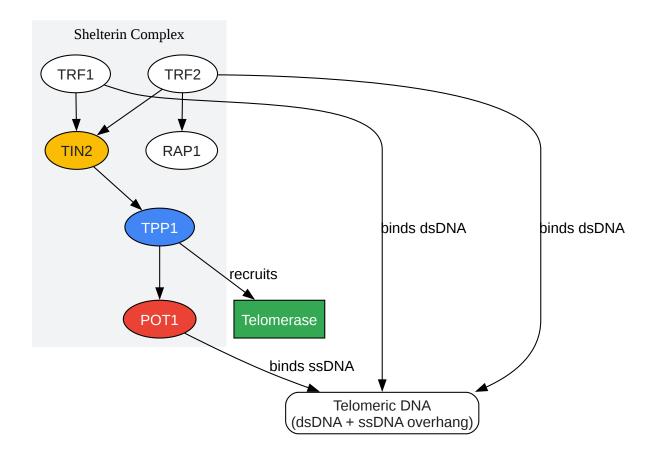




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Fig. 2: Role of TPP1 in the lysosomal degradation pathway.





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